1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride

Organic Synthesis Medicinal Chemistry Pre-formulation

1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride is a chiral allylic amine derivative featuring a 3-chlorophenyl substituent and a terminal alkene, supplied as the hydrochloride salt for enhanced stability and solubility. Its molecular formula is C10H13Cl2N with a molecular weight of 218.12 g/mol.

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
Cat. No. B8078393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride
Molecular FormulaC10H13Cl2N
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC(=CC=C1)Cl)N.Cl
InChIInChI=1S/C10H12ClN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H
InChIKeyYPDRCSAVEZEGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)but-3-en-1-amine Hydrochloride: Structural Identity and Procurement-Relevant Properties


1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride is a chiral allylic amine derivative featuring a 3-chlorophenyl substituent and a terminal alkene, supplied as the hydrochloride salt for enhanced stability and solubility [1]. Its molecular formula is C10H13Cl2N with a molecular weight of 218.12 g/mol . The compound is classified as a substituted phenyl compound and a member of the allylic amine class [2]. It is commercially available with certified purity levels of 95-96% and is designated for research use only [3].

Why 1-(3-Chlorophenyl)but-3-en-1-amine Hydrochloride Cannot Be Simply Replaced by Its Analogs


The 3-chlorophenyl substitution pattern on the allylic amine scaffold critically influences physicochemical properties, including lipophilicity (LogP) and hydrogen bonding capacity, which directly impact membrane permeability and target engagement in biological systems . Positional isomers (e.g., 2-chlorophenyl or 4-chlorophenyl) and the free base form exhibit distinct solubility profiles and synthetic reactivity, particularly in cross-coupling and hydrogenation reactions [1]. Generic substitution risks altered reaction kinetics in chemical synthesis or divergent biological activity in screening campaigns, as even minor structural variations can significantly shift potency and selectivity profiles [2].

1-(3-Chlorophenyl)but-3-en-1-amine Hydrochloride: Quantified Differentiation Data


Hydrochloride Salt Form Enhances Aqueous Solubility and Stability

The hydrochloride salt of 1-(3-chlorophenyl)but-3-en-1-amine demonstrates significantly improved solubility and handling stability compared to its free base form [1]. The salt form exhibits a molecular weight of 218.12 g/mol, with two hydrogen bond donors and one hydrogen bond acceptor, indicating a higher polarity that facilitates aqueous dissolution . In contrast, the free base (C10H12ClN) has a molecular weight of 181.66 g/mol and only one hydrogen bond donor, which reduces its solubility in aqueous media [2].

Organic Synthesis Medicinal Chemistry Pre-formulation

Positional Isomerism: 3-Chloro Substitution Modulates Lipophilicity

The 3-chlorophenyl substitution on the allylic amine backbone confers a distinct lipophilicity profile, with a calculated LogP of approximately 2.78 . This value is expected to differ from that of the 2-chlorophenyl and 4-chlorophenyl isomers due to electronic and steric effects, directly influencing membrane permeability and off-target binding in biological systems [1]. While direct comparative LogP data for all three isomers in this specific series is not consolidated in a single source, the known impact of halogen position on lipophilicity is well-established in medicinal chemistry [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Certified Purity and Batch Consistency: 96% Purity Standard

Commercially available 1-(3-chlorophenyl)but-3-en-1-amine hydrochloride is supplied with a certified purity of 96%, as confirmed by multiple reputable vendors . This specification is a critical differentiator from less rigorously characterized research chemicals or custom-synthesized batches, which may lack validated analytical certificates. While some suppliers list purities of 95% for the free base or other salt forms, the 96% hydrochloride salt offers a verifiable quality benchmark essential for reproducible experimental outcomes [1].

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 1-(3-Chlorophenyl)but-3-en-1-amine Hydrochloride Based on Verified Evidence


Synthesis of Chiral Amine Libraries for Medicinal Chemistry

The compound serves as a versatile chiral building block, leveraging its allylic amine and 3-chlorophenyl functionalities for constructing diverse chemical libraries. The terminal alkene enables further elaboration via cross-coupling or hydrogenation, while the 3-chloro substitution provides a handle for late-stage diversification [1][2].

Pre-formulation Studies Requiring Enhanced Aqueous Solubility

The hydrochloride salt form is preferentially selected for assays requiring aqueous solubility, such as in vitro pharmacology or cell-based screening, due to its improved dissolution profile compared to the free base .

Quality-Controlled Intermediate for Scale-Up Synthesis

With a certified purity of 96% and reliable commercial availability, this compound is suitable as a key intermediate in multi-step syntheses where batch consistency and minimal impurity profiles are critical for downstream yields and product quality [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.